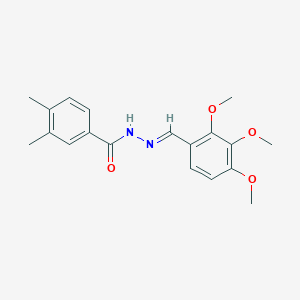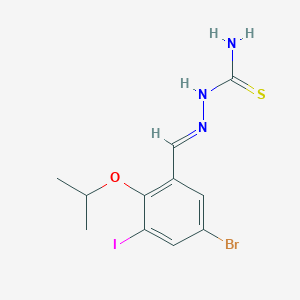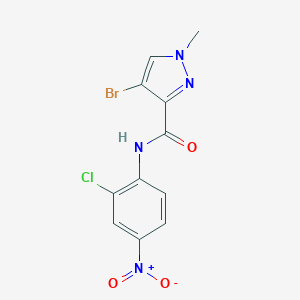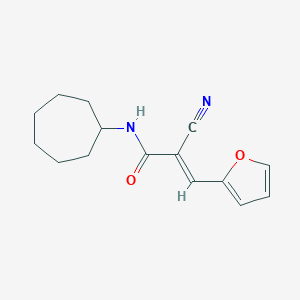![molecular formula C15H30N2O2 B449504 N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE](/img/structure/B449504.png)
N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE typically involves the reaction of hexanoyl chloride with 2-amino-1-methylethanol, followed by the addition of hexanoic acid . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the amide group to an amine group, resulting in the formation of N-[2-(hexylamino)-1-methylethyl]hexanamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexanoylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE involves its interaction with specific molecular targets and pathways. In the context of quorum sensing modulation, the compound can act as an agonist or antagonist of quorum sensing receptors, thereby influencing the expression of genes involved in bacterial communication and behavior . The exact molecular targets and pathways depend on the specific biological system being studied.
Comparison with Similar Compounds
N~1~-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE can be compared with other similar compounds, such as:
N-(5-chloro-2-methylphenyl)hexanamide: This compound exhibits lower quorum sensing-induced activity compared to N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE.
N-hexanamide derivatives: These compounds share structural similarities but may differ in their biological activities and chemical properties.
The uniqueness of N1-[2-(HEXANOYLAMINO)-1-METHYLETHYL]HEXANAMIDE lies in its specific structure and its ability to modulate quorum sensing in bacteria, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H30N2O2 |
|---|---|
Molecular Weight |
270.41g/mol |
IUPAC Name |
N-[2-(hexanoylamino)propyl]hexanamide |
InChI |
InChI=1S/C15H30N2O2/c1-4-6-8-10-14(18)16-12-13(3)17-15(19)11-9-7-5-2/h13H,4-12H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
UYVXDKQQZUSYLO-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NCC(C)NC(=O)CCCCC |
Canonical SMILES |
CCCCCC(=O)NCC(C)NC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [5-bromo-2-methoxy-4-(2-phenylcarbohydrazonoyl)phenoxy]acetate](/img/structure/B449422.png)
![2-[2-(1-METHYL-3-PHENYLPROPYLIDENE)HYDRAZINO]-N-(3-NITROPHENYL)-2-OXOACETAMIDE](/img/structure/B449424.png)

![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B449427.png)
![2-[(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449430.png)
![METHYL 4-({(E)-2-[4-(DIMETHYLAMINO)BENZOYL]HYDRAZONO}METHYL)BENZOATE](/img/structure/B449431.png)
![4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE](/img/structure/B449432.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B449438.png)
![4-chloro-N-{3-[N-(3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449439.png)
![2,3,4,5,6-pentafluoro-N-[2-[(2,3,4,5,6-pentafluorobenzoyl)amino]ethyl]benzamide](/img/structure/B449441.png)

![4-(2,4-dichlorophenoxy)-N'-[1-(2-thienyl)ethylidene]butanohydrazide](/img/structure/B449443.png)


